![molecular formula C20H19FN2O4S B2655548 (4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone CAS No. 1251612-53-9](/img/structure/B2655548.png)
(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone
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Overview
Description
The compound “4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine” is a fluorinated building block . It has an empirical formula of C10H9FN2S and a molecular weight of 208.26 . Another related compound is “4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid” which has a chemical formula of C17H13FN2O3S and a weight average of 344.36 .
Molecular Structure Analysis
The SMILES string for “4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine” is Cc1cc(ccc1F)-c2csc(N)n2 . The InChI key for “4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid” is LKZZDHKJFDTYCH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The form of “4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine” is solid .Scientific Research Applications
Synthesis and Structural Exploration
The synthesis of complex heterocycles like morpholino methanone derivatives involves multiple steps, including condensation and characterization through spectroscopic methods (IR, NMR, LC-MS) and X-ray diffraction. These compounds exhibit significant antiproliferative activity, and their molecular structures are often stabilized by hydrogen bonding, contributing to their stability and biological activity. Studies such as those conducted by Benaka Prasad et al. (2018) highlight the synthesis and structural exploration of novel bioactive heterocycles, providing insights into their potential applications in drug discovery and development S. Benaka Prasad, C. Anandakumar, A. Raghu, K. Raghava Reddy, M. Deepa Urs, S. Naveen, 2018.
Antiproliferative and Antitumor Activities
Morpholino methanone derivatives have been synthesized and evaluated for their antiproliferative and antitumor activities. For example, Zhi-hua Tang and W. Fu (2018) synthesized 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, showing significant inhibition against various cancer cell lines. This underscores the potential of such compounds in cancer therapy Zhi-hua Tang, W. Fu, 2018.
Antimicrobial Activity
Compounds like (4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone have been explored for their antimicrobial properties. Patil et al. (2011) synthesized a series of novel thiazolidin-4-one derivatives, including morpholino groups, showing moderate antibacterial and antifungal activities. These findings suggest the potential use of such compounds in addressing various microbial infections S. G. Patil, R. Bagul, M. S. Swami, N. Kotharkar, K. Darade, 2011.
Mechanistic Studies and Pharmacological Applications
Exploratory and mechanistic studies, such as the defluorination of aminofluorophenyl oxazolidinones, reveal intricate details about the reaction pathways and potential pharmacological applications of morpholino methanone derivatives. Research by Fasani et al. (2008) provides a deep dive into such mechanisms, offering a foundation for the development of new drugs based on these compounds E. Fasani, F. Tilocca, S. Protti, D. Merli, A. Albini, 2008.
Safety and Hazards
properties
IUPAC Name |
[4-(4-fluoro-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4S/c1-14-12-15(6-7-16(14)21)23-13-19(20(24)22-8-10-27-11-9-22)28(25,26)18-5-3-2-4-17(18)23/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPCEVDQVFGGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-fluoro-3-methylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(morpholino)methanone |
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